N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core, a 4-fluorophenyl substituent at position 8, and a cycloheptyl carboxamide group at position 2.
Properties
IUPAC Name |
N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-13-7-9-15(10-8-13)24-11-12-25-18(27)16(22-23-19(24)25)17(26)21-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLVMXCNRJOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide represents a novel compound within the class of imidazo[2,1-c][1,2,4]triazines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The imidazo[2,1-c][1,2,4]triazine scaffold is known for its diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cycloheptyl group and a 4-fluorophenyl moiety which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazine core exhibit various biological activities:
- Antitumor Activity : Studies have shown that derivatives of triazines can inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. The specific compound has demonstrated significant cytotoxicity against several cancer cell lines.
- Antimicrobial Properties : The presence of nitrogen heterocycles in the structure enhances its interaction with microbial targets. Preliminary studies suggest effectiveness against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Compounds similar to this one have been noted for their ability to modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by excessive inflammation.
Case Studies
-
Antitumor Efficacy :
- A study conducted on the efficacy of this compound revealed IC50 values in the low micromolar range against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer).
Cell Line IC50 (µM) A549 5.3 MCF-7 6.7 HeLa 4.9 -
Antimicrobial Activity :
- In vitro tests demonstrated that the compound exhibits bactericidal activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Bacteria MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 -
Anti-inflammatory Activity :
- In a model of lipopolysaccharide-induced inflammation in murine macrophages (RAW 264.7 cells), the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Inhibition of DNA Synthesis : It may interfere with nucleic acid synthesis in rapidly dividing cells.
- Modulation of Enzymatic Pathways : The compound could act as an inhibitor of key enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Key structural variations among analogues include:
- Position 8 aromatic substituents : Fluorophenyl (target compound), methoxyphenyl (EIMTC, ), chlorophenyl (), and ethoxyphenyl ().
- Position 3 side chains : Carboxamide (target compound), ethyl carboxylate (EIMTC, ), and ethyl acetate ().
Table 1: Structural Comparison
Pharmacological Activity
- Target Compound : Predicted to exhibit selective cytotoxicity due to fluorine’s electronegativity and the cycloheptyl group’s lipophilicity, which may enhance membrane permeability .
- EIMTC (): Demonstrated anticancer activity (nanomolar IC₅₀ values) with low toxicity in vitro/in vivo.
- Lead Compound () : Induces necrosis over apoptosis in cancer cells, with selective cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) lines .
- Ethyl Acetate Derivatives () : Showed antitumor activity but lower thermal stability compared to carboxamides, likely due to ester decomposition pathways .
Table 2: Pharmacological Profiles
Thermal Stability and Degradation
- Target Compound : Expected to exhibit higher thermal stability than ester analogues due to the carboxamide group’s resistance to hydrolysis. Fluorine may further stabilize the aromatic ring against oxidative degradation .
- EIMTC () : Degrades at lower temperatures (Tₒₙset ~150°C) with CO₂ and NH₃ as major gaseous products, typical of ester-containing heterocycles .
- Ethyl Acetate Derivatives () : Decompose via cleavage of the ester side chain, forming imidazo-triazine fragments and acetic acid derivatives .
Table 3: Thermal Properties
Q & A
Q. What are the critical steps in synthesizing N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo-triazine core via cyclization of hydrazine derivatives with ketones or esters (e.g., ethyl 3-methyl-2-oxobutanoate) under reflux conditions .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions, often requiring palladium catalysts .
- Step 3 : Carboxamide functionalization using cycloheptylamine under peptide coupling conditions (e.g., EDCI/HOBt in DMF) .
- Optimization : Solvent choice (THF, ethanol) and temperature (60–100°C) significantly impact yield and purity. Purification via HPLC or crystallization is recommended .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm regiochemistry of the fluorophenyl group and carboxamide linkage (e.g., H NMR for aromatic protons, F NMR for fluorine) .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolve 3D conformation to study steric effects of the cycloheptyl group .
Q. What are the primary physicochemical properties influencing its biological activity?
- Methodological Answer : Key properties include:
- Lipophilicity : Enhanced by the fluorophenyl group (logP ~2.8–3.5), critical for membrane permeability .
- Solubility : Poor aqueous solubility (≤0.1 mg/mL) necessitates DMSO or cyclodextrin formulations for in vitro assays .
- Thermal Stability : Assess via TGA/DSC to determine decomposition onset (~200–250°C), ensuring compatibility with storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous imidazo-triazine derivatives?
- Methodological Answer : Contradictions often arise from:
- Reagent Purity : Impure hydrazine precursors reduce cyclization efficiency. Use fresh reagents and monitor via TLC .
- Catalyst Loading : Adjust Pd(PPh) concentrations (2–5 mol%) for Suzuki-Miyaura coupling to balance cost and yield .
- Statistical Analysis : Apply Design of Experiments (DoE) to optimize temperature, solvent, and reaction time .
Q. What strategies are recommended for improving the compound’s bioavailability in preclinical models?
- Methodological Answer :
- Prodrug Design : Introduce ester moieties (e.g., ethyl carboxylate) to enhance solubility, as seen in related anticancer agents .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve plasma half-life .
- Metabolic Stability : Use liver microsome assays to identify CYP450-mediated degradation sites (e.g., triazine ring oxidation) .
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer :
- SPR/BLI : Measure binding kinetics (K, k/k) to purified enzymes (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with the triazine-binding pocket .
Q. What analytical techniques are suitable for detecting degradation products under oxidative conditions?
- Methodological Answer :
- LC-HRMS : Identify degradation pathways (e.g., hydroxylation of the fluorophenyl group) with mass accuracy <5 ppm .
- TG-FTIR : Correlate thermal decomposition (200–300°C) with CO/NH release profiles .
- Forced Degradation Studies : Expose to HO/UV light and compare stability to analogs (e.g., methoxy-substituted derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50_{50}50 values across cell lines?
- Methodological Answer : Discrepancies may stem from:
- Assay Conditions : Standardize ATP concentrations in kinase assays or serum levels in cell viability tests .
- Metabolic Variability : Use isogenic cell lines (e.g., CYP3A4-overexpressing HepG2) to assess metabolism-driven potency shifts .
- Data Normalization : Apply Z-score or Grubbs’ test to identify outliers in high-throughput screens .
Research Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Rodent Models : Use Sprague-Dawley rats for IV/PO dosing to calculate AUC, C, and t .
- Xenograft Models : Prioritize patient-derived xenografts (PDX) with triazine target overexpression for efficacy studies .
- Toxicology : Monitor hepatic enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies .
Future Research Directions
Q. What unexplored structural modifications could enhance selectivity for therapeutic targets?
- Methodological Answer :
- Heterocycle Replacement : Substitute triazine with pyrimidine to reduce off-target kinase binding .
- Stereochemistry : Synthesize enantiomers to exploit chiral interactions with ATP-binding pockets .
- Bioisosteres : Replace the fluorophenyl group with trifluoromethylpyridine to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
